molecular formula C15H14N2O4 B14960739 2-(1,3-benzodioxol-5-yloxy)-N-(pyridin-4-ylmethyl)acetamide

2-(1,3-benzodioxol-5-yloxy)-N-(pyridin-4-ylmethyl)acetamide

Cat. No.: B14960739
M. Wt: 286.28 g/mol
InChI Key: XTXDDKXQBXVHDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-benzodioxol-5-yloxy)-N-(pyridin-4-ylmethyl)acetamide is a chemical compound with a molecular formula of C13H12N2O3 This compound is known for its unique structure, which includes a benzodioxole moiety and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzodioxol-5-yloxy)-N-(pyridin-4-ylmethyl)acetamide typically involves the reaction of 1,3-benzodioxole with pyridine-4-carboxaldehyde, followed by subsequent reactions to introduce the acetamide group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzodioxol-5-yloxy)-N-(pyridin-4-ylmethyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzodioxole and pyridine rings can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

2-(1,3-benzodioxol-5-yloxy)-N-(pyridin-4-ylmethyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(1,3-benzodioxol-5-yloxy)-N-(pyridin-4-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The benzodioxole and pyridine moieties play a crucial role in its binding to target proteins or enzymes, leading to the modulation of biological processes. The exact pathways and targets vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-benzodioxol-5-yloxy)-N-(pyridin-3-ylmethyl)acetamide
  • 2-(1,3-benzodioxol-5-yloxy)-N-(pyridin-2-ylmethyl)acetamide
  • 2-(1,3-benzodioxol-5-yloxy)-N-(pyridin-4-ylmethyl)propionamide

Uniqueness

Compared to similar compounds, 2-(1,3-benzodioxol-5-yloxy)-N-(pyridin-4-ylmethyl)acetamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C15H14N2O4

Molecular Weight

286.28 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-N-(pyridin-4-ylmethyl)acetamide

InChI

InChI=1S/C15H14N2O4/c18-15(17-8-11-3-5-16-6-4-11)9-19-12-1-2-13-14(7-12)21-10-20-13/h1-7H,8-10H2,(H,17,18)

InChI Key

XTXDDKXQBXVHDL-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCC(=O)NCC3=CC=NC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.